molecular formula C12H13NO3 B8553758 Methyl 3-cyano-5-ethyl-4-methoxybenzoate

Methyl 3-cyano-5-ethyl-4-methoxybenzoate

Cat. No.: B8553758
M. Wt: 219.24 g/mol
InChI Key: BVKBVUVLWOBKTC-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-ethyl-4-methoxybenzoate is a benzoate ester derivative characterized by a cyano (-CN) group at position 3, an ethyl (-C₂H₅) group at position 5, and a methoxy (-OCH₃) group at position 4 on the aromatic ring. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-cyano-5-ethyl-4-methoxybenzoate

InChI

InChI=1S/C12H13NO3/c1-4-8-5-9(12(14)16-3)6-10(7-13)11(8)15-2/h5-6H,4H2,1-3H3

InChI Key

BVKBVUVLWOBKTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)OC)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds are analyzed for comparative insights:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 3-cyano-5-ethyl-4-methoxybenzoate -CN (C3), -C₂H₅ (C5), -OCH₃ (C4) C₁₂H₁₃NO₃ 219.24 Research intermediate
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate -NH₂ (C4), -S-C₂H₅ (C5), -OCH₃ (C2) C₁₁H₁₅NO₃S 241.31 Pharmaceutical synthesis
Metsulfuron methyl ester -SO₂NHCO (bridge), triazine ring C₁₄H₁₅N₅O₆S 381.36 Herbicide (sulfonylurea class)

Substituent Analysis :

  • Cyano vs.
  • Ethyl vs. Ethylthio : The ethylthio (-S-C₂H₅) group in the latter compound introduces sulfur-based nucleophilicity, which is absent in the ethyl-substituted target compound.
  • Triazine-Containing Derivatives : Metsulfuron methyl ester incorporates a triazine ring and sulfonylurea bridge, enabling herbicidal activity via acetolactate synthase inhibition—a mechanism absent in simpler benzoates .

Physicochemical Properties

  • Polarity: The cyano group in the target compound increases polarity compared to the ethylthio group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, affecting solubility in organic solvents.
  • Thermal Stability: Electron-withdrawing substituents (e.g., -CN) typically enhance thermal stability, as seen in the target compound relative to amino-substituted analogues .

Spectroscopic Characterization

  • NMR Data: Target Compound: Expected ¹H-NMR signals include a singlet for the methoxy group (~δ 3.8 ppm), a triplet for the ethyl group (~δ 1.2–1.5 ppm), and aromatic protons influenced by the cyano group (~δ 7.5–8.0 ppm) . Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate: Features distinct ¹H-NMR signals for the ethylthio group (~δ 2.5–3.0 ppm) and amino protons (~δ 5.0–6.0 ppm) .
  • UV-Vis Spectroscopy: The cyano group in the target compound may cause a bathochromic shift compared to methoxy- or amino-substituted analogues due to extended conjugation .

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